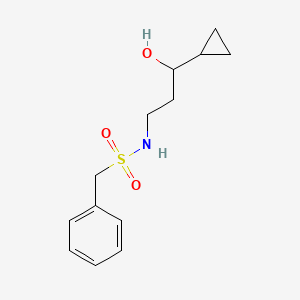

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide, also known as CPPS, is a compound that has been extensively studied for its potential applications in scientific research. CPPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In

Scientific Research Applications

Asymmetric Synthesis and Catalysis

The study of asymmetric cyclopropanations highlights the role of N-(arylsulfonyl)prolinate catalyzed decomposition in synthesizing functionalized cyclopropanes with high enantioselectivity. This process, utilizing cyclic N-(arylsulfonyl)amino acids as ligands, showcases the potential of N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide derivatives in asymmetric synthesis, offering a pathway to synthesize stereochemically complex molecules with potential applications in drug development and synthetic chemistry (Davies et al., 1996).

Annulation Reactions

Lewis acid catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes, involving compounds like N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide, provide a method for constructing cyclopentene sulfonamides. This process offers a straightforward approach to synthesizing compounds with potential pharmacological activities, showcasing the versatility of sulfonamide derivatives in creating complex molecular architectures (Mackay et al., 2014).

Heterocyclic Chemistry

The synthesis of phenyl 2-aminopyridine-3-sulfonates from phenyl cyanomethanesulfonate demonstrates the utility of N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide in heterocyclic chemistry. This pathway enables the production of compounds with significance in pharmaceutical and medicinal chemistry, highlighting the broad applicability of sulfonamide derivatives in the synthesis of biologically active molecules (Fischer & Troschütz, 2003).

Fungicidal Applications

The design and synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides, with compounds like N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide serving as key intermediates, have led to the discovery of compounds with high fungicidal activity. This research underscores the potential of sulfonamide derivatives in agricultural applications, particularly in developing new fungicides with improved efficacy against various fungal pathogens (Li et al., 2013).

Polymeric Materials

The synthesis of cardo polysulfonates utilizing 1,1-bis (4-hydroxy phenyl) cyclohexane/1,1-bis (3-methyl-4-hydroxy phenyl) cyclohexane, where N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide could potentially serve as a structural analogue, demonstrates the application of sulfonamide derivatives in material science. These polymers, characterized by their solubility, acid and alkali resistance, and moderate biological activity, highlight the role of sulfonamide derivatives in developing new materials with specific properties for various industrial applications (Karia & Parsania, 1999).

properties

IUPAC Name |

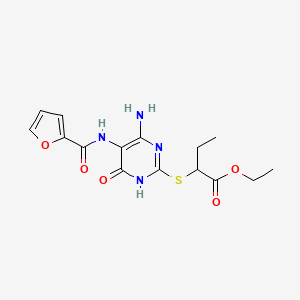

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c15-13(12-6-7-12)8-9-14-18(16,17)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCYUWMJJPMUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)

![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)

![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2375513.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)